4-(2-Methoxy-1-methyl-ethoxy)-phenylamine
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Overview
Description
4-(2-Methoxy-1-methyl-ethoxy)-phenylamine: is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenylamine, where the phenyl group is substituted with a 2-methoxy-1-methyl-ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxy-1-methyl-ethoxy)-phenylamine typically involves the following steps:
Starting Material: The synthesis begins with phenylamine (aniline).
Etherification: The phenylamine undergoes etherification with 2-methoxy-1-methyl-ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxy-1-methyl-ethoxy)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylamine group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones, nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry: 4-(2-Methoxy-1-methyl-ethoxy)-phenylamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of phenylamine derivatives on cellular processes. It is also employed in the development of bioactive molecules for therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of drugs targeting specific enzymes or receptors. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and coatings. It is also utilized in the formulation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-1-methyl-ethoxy)-phenylamine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
- 4-(2-Ethoxy-1-methyl-ethoxy)-phenylamine
- 4-(2-Methoxy-1-ethyl-ethoxy)-phenylamine
- 4-(2-Methoxy-1-methyl-propoxy)-phenylamine
Comparison: 4-(2-Methoxy-1-methyl-ethoxy)-phenylamine is unique due to the presence of the 2-methoxy-1-methyl-ethoxy group, which imparts specific chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity, solubility, and biological activity. The substitution pattern on the phenyl ring and the nature of the ether group play a crucial role in determining the compound’s behavior in various applications.
Properties
IUPAC Name |
4-(1-methoxypropan-2-yloxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(7-12-2)13-10-5-3-9(11)4-6-10/h3-6,8H,7,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMLZWMDNHDUKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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